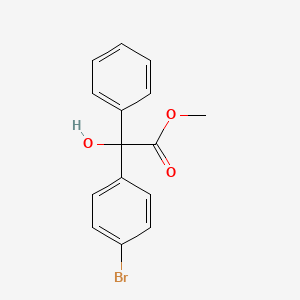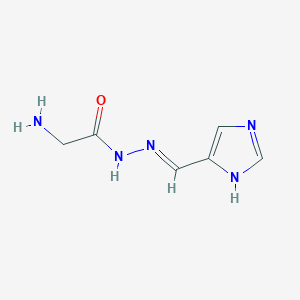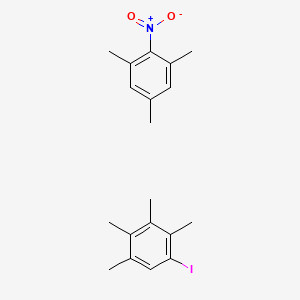
1-Iodo-2,3,4,5-tetramethylbenzene;1,3,5-trimethyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2,3,4,5-tetramethylbenzene: and 1,3,5-trimethyl-2-nitrobenzene are organic compounds with distinct chemical structures and properties. 1-Iodo-2,3,4,5-tetramethylbenzene is an iodinated derivative of tetramethylbenzene, while 1,3,5-trimethyl-2-nitrobenzene is a nitro derivative of mesitylene. Both compounds are valuable intermediates in organic synthesis and have various applications in scientific research and industry.
Métodos De Preparación
1-Iodo-2,3,4,5-tetramethylbenzene
Synthetic Routes: This compound can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Industrial Production: Industrially, it can be produced by direct iodination of tetramethylbenzene in the presence of a catalyst under controlled conditions to ensure high yield and purity.
1,3,5-trimethyl-2-nitrobenzene
Synthetic Routes: This compound is typically synthesized by nitration of mesitylene (1,3,5-trimethylbenzene) using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature to avoid over-nitration and to achieve high selectivity for the 2-nitro derivative.
Industrial Production: A continuous kilogram-scale process has been developed for the synthesis of 1,3,5-trimethyl-2-nitrobenzene using microreactors.
Análisis De Reacciones Químicas
1-Iodo-2,3,4,5-tetramethylbenzene
Types of Reactions: This compound undergoes various reactions including substitution, oxidation, and coupling reactions.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and metal catalysts.
Major Products: The major products depend on the type of reaction.
1,3,5-trimethyl-2-nitrobenzene
Types of Reactions: This compound undergoes nitration, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents include nitric acid, sulfuric acid, and reducing agents such as hydrogen or metal hydrides.
Major Products: The major products include nitro derivatives, amines, and other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-Iodo-2,3,4,5-tetramethylbenzene
Chemistry: Used as an intermediate in organic synthesis for the preparation of various iodinated compounds.
Biology: Investigated for its potential use in radiolabeling and imaging studies.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
1,3,5-trimethyl-2-nitrobenzene
Chemistry: Serves as a valuable intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
1-Iodo-2,3,4,5-tetramethylbenzene
Molecular Targets and Pathways: Targets include aromatic rings and other nucleophilic sites in organic molecules.
1,3,5-trimethyl-2-nitrobenzene
Comparación Con Compuestos Similares
1-Iodo-2,3,4,5-tetramethylbenzene
Similar Compounds: Similar compounds include other iodinated aromatic compounds such as 1-iodo-3,4,5,6-tetramethylbenzene and 1-iodo-2,4,6-trimethylbenzene.
Uniqueness: The presence of four methyl groups and an iodine atom provides unique reactivity and selectivity in organic synthesis.
1,3,5-trimethyl-2-nitrobenzene
Propiedades
Fórmula molecular |
C19H24INO2 |
|---|---|
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
1-iodo-2,3,4,5-tetramethylbenzene;1,3,5-trimethyl-2-nitrobenzene |
InChI |
InChI=1S/C10H13I.C9H11NO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-6-4-7(2)9(10(11)12)8(3)5-6/h5H,1-4H3;4-5H,1-3H3 |
Clave InChI |
NNTVXMUSAOMSNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C.CC1=CC(=C(C(=C1C)C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B12824870.png)
![11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one](/img/structure/B12824882.png)
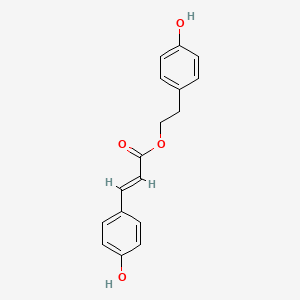
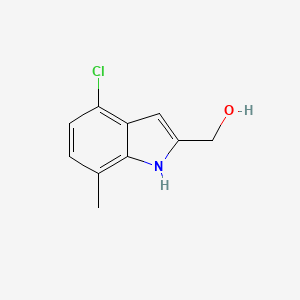
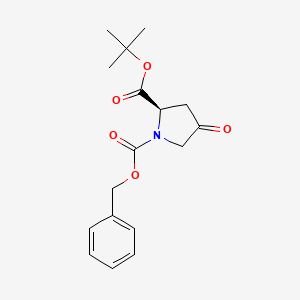


![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one](/img/structure/B12824908.png)

![2-[(Z)-[3-[(Z)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B12824913.png)
